molecular formula C10H12N4O B1429592 2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1379811-25-2

2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B1429592
CAS No.: 1379811-25-2
M. Wt: 204.23 g/mol
InChI Key: CYCJMGCDNKLTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .

Industrial Production Methods

For industrial-scale production, the use of heterogeneous catalysts supported on magnetic nanoparticles has been explored. For example, Schiff base zinc(II) complexes supported on magnetite nanoparticles have been used to catalyze the synthesis of triazolopyrimidine derivatives under mild conditions . This method offers advantages such as ease of catalyst recovery and reuse, which are important for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific structural features, such as the cyclobutyl and methyl groups, which may contribute to its distinct biological activity and chemical reactivity

Properties

IUPAC Name

2-cyclobutyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-5-8(15)14-10(11-6)12-9(13-14)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCJMGCDNKLTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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